(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride
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Overview
Description
(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride is a chemical compound with a piperidine ring structure substituted with three methyl groups at the 2, 4, and 6 positions. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride typically involves the reaction of piperidine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and yield. These methods involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach minimizes the reaction time and improves the overall yield of this compound.
Chemical Reactions Analysis
Types of Reactions
(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in water or alcohol at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of (2R,4r,6S)-2,4,6-trimethylpiperidine.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpiperidine: Lacks the hydrochloride group but has similar structural features.
2,4,6-Trimethylpyridine: A structurally related compound with a pyridine ring instead of a piperidine ring.
2,4,6-Trimethylphenol: Contains a phenol group instead of a piperidine ring but shares the trimethyl substitution pattern.
Uniqueness
(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, reactivity, and interaction with molecular targets. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R,6S)-2,4,6-trimethylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-6-4-7(2)9-8(3)5-6;/h6-9H,4-5H2,1-3H3;1H/t6?,7-,8+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDJUMOWFACOGK-OPZYXJLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(C1)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69682-14-0 |
Source
|
Record name | rac-(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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